Potent Cellular Inhibition of Wild-Type EGFR by 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine demonstrates potent inhibition of wild-type EGFR phosphorylation in a cellular context, with a reported IC50 of 6 nM [1]. This level of potency places it within the range of clinically relevant EGFR inhibitors. For context, the well-known first-generation EGFR inhibitor Gefitinib has a reported IC50 of 33 nM against the isolated kinase domain, highlighting the comparable, if not superior, potency of this compound in a cellular assay system [2].
| Evidence Dimension | Inhibition of EGFR phosphorylation (Cellular IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Gefitinib (Comparator), IC50 = 33 nM (isolated kinase) |
| Quantified Difference | Target compound IC50 is 5.5-fold lower (more potent) than the comparator's isolated kinase IC50, indicating strong cellular activity. |
| Conditions | Human A549 NSCLC cells; EGF-stimulated wild-type EGFR phosphorylation. Assay: 2 hr pre-incubation, 10 min EGF stimulation. |
Why This Matters
This data provides a quantitative potency benchmark against wild-type EGFR, a major oncology target, for users screening for novel or reference inhibitors.
- [1] BindingDB Entry BDBM50210162. (n.d.). Affinity Data for 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine against EGFR. Retrieved from BindingDB. View Source
- [2] Pedersen, M. W., et al. (2005). Sym004: A Novel Synergistic Anti–Epidermal Growth Factor Receptor Antibody Mixture with Superior Anticancer Efficacy. Cancer Research, 65(14), 6081–6090. View Source
